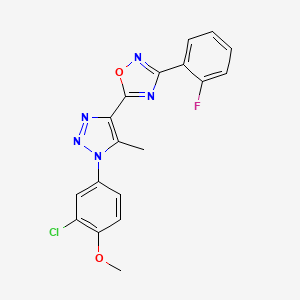
5-(1-(3-chloro-4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-3-(2-fluorophenyl)-1,2,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 1,3,4-oxadiazole derivatives has been a subject of interest due to their pharmacological potential. The papers provided detail the synthesis of various 1,3,4-oxadiazole derivatives with different substituents. For instance, a series of derivatives bearing a 3-chloro-2-fluorophenyl moiety were synthesized from 3-chloro-2-fluoro benzoic acid through a multistep reaction, characterized by IR, NMR, and mass spectral data . Similarly, other papers describe the synthesis of 1,3,4-oxadiazole derivatives with moieties such as 3-fluoro-4-methoxyphenyl and 5-chloro-2-methoxyphenyl, using various aromatic carboxylic acids and characterizing them through spectroscopic methods .
Molecular Structure Analysis
The molecular structure of the 1,3,4-oxadiazole derivatives was confirmed using spectroscopic methods such as infrared (IR) spectroscopy, proton nuclear magnetic resonance (^1H NMR), carbon-13 nuclear magnetic resonance (^13C NMR), and mass spectrometry. Elemental analysis was also employed to verify the composition of the newly synthesized compounds . These techniques are crucial for determining the structure and purity of the compounds, which is essential for understanding their potential interactions with biological targets.
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of the 1,3,4-oxadiazole derivatives typically include the formation of the oxadiazole ring. This is often achieved by the reaction of acid hydrazides with different aromatic carboxylic acids in the presence of phosphorous oxychloride . The reaction conditions, such as refluxing mixtures, are carefully controlled to ensure the successful formation of the desired oxadiazole ring structure.
Physical and Chemical Properties Analysis
The physical and chemical properties of the synthesized 1,3,4-oxadiazole derivatives are inferred from their structural characterization and biological activity studies. For example, the optical nonlinearity of certain derivatives was measured using the open-aperture z-scan experiment, indicating potential applications in optoelectronics . The biological activity, such as antimicrobial and antitubercular properties, was evaluated in vitro, and some compounds showed significant activity against various bacterial and fungal strains . These activities were further supported by in silico molecular docking studies, suggesting the compounds' potential as inhibitors of enzymes like cyclooxygenase-2 and voltage-gated sodium channels .
Applications De Recherche Scientifique
Antibacterial Activity
Research has shown that derivatives of 1,2,4-oxadiazoles and 1,2,3-triazoles, which are structurally related to 5-(1-(3-chloro-4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-3-(2-fluorophenyl)-1,2,4-oxadiazole, exhibit significant antibacterial activity. For instance, Rai et al. (2009) synthesized a series of novel oxadiazoles which demonstrated antibacterial properties against pathogens like Bacillus subtilis and Staphylococcus aureus (Rai et al., 2009). Similarly, another study by Bektaş et al. (2007) found that novel 1,2,4-triazole derivatives possessed good to moderate antimicrobial activities (Bektaş et al., 2007).
Anticonvulsive and Antimicrobial Properties
Further research into 1,2,4-oxadiazoles and 1,2,3-triazoles has revealed their potential in anticonvulsant and antimicrobial applications. For example, a study by Tsitsa et al. (1989) demonstrated the significant anticonvulsant potency of certain oxadiazole derivatives (Tsitsa et al., 1989). Additionally, Bekircan et al. (2015) synthesized novel compounds from a similar structural family, showing potential in lipase and α-glucosidase inhibition, which can be important in metabolic disorders treatment (Bekircan et al., 2015).
Structural and Chemical Properties
The structural and chemical properties of these compounds are critical to their applications. Kariuki et al. (2021) conducted a study on the synthesis and structural characterization of compounds structurally similar to 5-(1-(3-chloro-4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-3-(2-fluorophenyl)-1,2,4-oxadiazole, providing insights into their molecular conformations and stability (Kariuki et al., 2021).
Nematocidal Activity
Research by Liu et al. (2022) explored the nematocidal activity of 1,2,4-oxadiazole derivatives, suggesting their potential use in agricultural pest control (Liu et al., 2022).
Propriétés
IUPAC Name |
5-[1-(3-chloro-4-methoxyphenyl)-5-methyltriazol-4-yl]-3-(2-fluorophenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClFN5O2/c1-10-16(18-21-17(23-27-18)12-5-3-4-6-14(12)20)22-24-25(10)11-7-8-15(26-2)13(19)9-11/h3-9H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDZRKBBEVFAIDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC(=C(C=C2)OC)Cl)C3=NC(=NO3)C4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClFN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(1-(3-chloro-4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-3-(2-fluorophenyl)-1,2,4-oxadiazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(6-ethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2499247.png)
![2-(2-(2,5-dimethylphenyl)-2-oxoethyl)-4-(4-fluorobenzyl)-[1,2,4]triazolo[4,3-a]quinazoline-1,5(2H,4H)-dione](/img/structure/B2499249.png)
![2-(3-Methylbutylsulfanyl)-3-[4-(trifluoromethoxy)phenyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2499252.png)
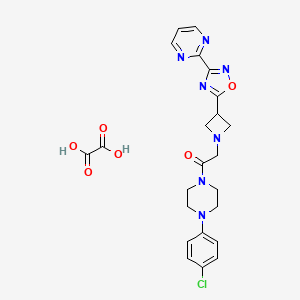

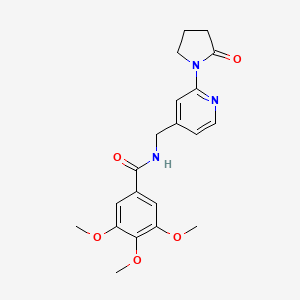
![2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)-N-{2-[(trifluoromethyl)sulfanyl]phenyl}acetamide](/img/structure/B2499258.png)
![N-(2-(4-((furan-2-ylmethyl)amino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cinnamamide](/img/structure/B2499259.png)
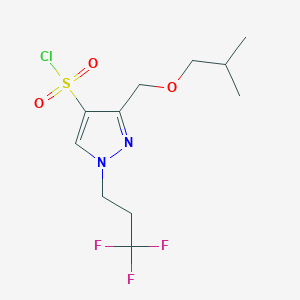
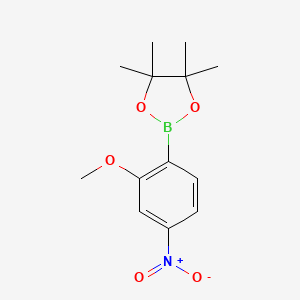
![2-[[2-(Trifluoromethoxy)phenoxy]methyl]oxirane](/img/structure/B2499264.png)
![N-(1-cyanocyclohexyl)-2-[4-(1,3,4-oxadiazol-2-yl)phenoxy]propanamide](/img/structure/B2499265.png)

![1-(3-fluorophenyl)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}methanesulfonamide](/img/structure/B2499268.png)